molecular formula C8H15ClN2O2S B1446782 3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride CAS No. 1824048-68-1

3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride

Cat. No.: B1446782
CAS No.: 1824048-68-1
M. Wt: 238.74 g/mol
InChI Key: KWSKQOSTDPYEFK-UHFFFAOYSA-N
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Description

“3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride” is a compound that belongs to the class of thiazolidine derivatives . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .


Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst .


Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The structure of “this compound” would be a derivative of this basic structure.


Chemical Reactions Analysis

The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bioconjugation reaction . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

Scientific Research Applications

Synthesis and Biological Potential

The synthesis of 1,3-thiazolidin-4-ones and their functionalized analogs, including 1,3-thiazolidine-2,4-diones, has been explored since the mid-nineteenth century, revealing significant pharmacological importance. These compounds, including 3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride, are found in various pharmaceuticals and show promise in medicinal chemistry due to their potential activities against different diseases. The evolution of synthetic methodologies, including green chemistry approaches, has facilitated the production of these compounds, highlighting their biological potential and environmental sustainability (Santos, Jones Junior, & Silva, 2018).

Pharmacological Importance

Thiazolidine derivatives, such as 3-(2-Amino-3-methylbuty)thiazolidine-2,4-dione hydrochloride, are pivotal in the development of new pharmacophores for the treatment of various diseases. The structural analysis of thiazolidinediones (TZDs) has suggested their role as selective inhibitors of insulin-like growth factor-1 (IGF-1) receptor signaling, which is notably regulated in cancers. This indicates their dual role in metabolic effects and anti-cancer activities, opening avenues for multifunctional drug development (Mughal, Kumar, & Vikram, 2015).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor activities associated with thiazolidine derivatives are significant. These compounds have shown promising results against various pathogens, providing a foundation for novel antimicrobial and anticancer agents. The versatility of the thiazolidine core allows for extensive structural modification, enhancing its biological activities and potential as a therapeutic agent (Singh et al., 2022).

Green Synthesis and Biological Evaluation

The green synthesis of thiazolidinone derivatives, including this compound, aligns with environmental sustainability goals. These methodologies not only provide an eco-friendly approach to compound synthesis but also offer compounds with various biological activities, including antibacterial, antitubercular, anticancer, and antifungal properties. This highlights the potential of thiazolidinones in the treatment of diverse diseases, with an emphasis on sustainable chemical practices (JacqulineRosy et al., 2019).

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity, making them a focus of research for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of future research .

Mechanism of Action

Target of Action

The primary targets of 3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride are peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptors . Specifically, it acts on PPARγ (PPAR-gamma, PPARG), making it a subset of PPARγ agonists .

Mode of Action

This compound interacts with its targets by activating PPARγ . The endogenous ligands for these receptors are free fatty acids and eicosanoids . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others .

Biochemical Pathways

The activation of PPARγ by this compound affects several biochemical pathways. The main effect of expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .

Pharmacokinetics

Thiazolidine derivatives have been reported to have diverse therapeutic and pharmaceutical activity, and various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

The molecular and cellular effects of this compound’s action include decreased insulin resistance, modified adipocyte differentiation, inhibited VEGF-induced angiogenesis, decreased leptin levels (leading to increased appetite), decreased levels of certain interleukins (e.g., IL-6), and increased adiponectin levels . It also increases the synthesis of certain proteins involved in fat and glucose metabolism, which reduces levels of certain types of lipids and circulating free fatty acids .

Action Environment

It is known that the presence of sulfur in thiazolidine motifs enhances their pharmacological properties

Properties

IUPAC Name

3-(2-amino-3-methylbutyl)-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S.ClH/c1-5(2)6(9)3-10-7(11)4-13-8(10)12;/h5-6H,3-4,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSKQOSTDPYEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C(=O)CSC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride
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